Lipid Synthesis Inhibition: Cyclopropyl vs. Cyclobutyl & Cyclopentyl
In primary cultures of rat hepatocytes, cyclopropyl-substituted keto-diacid derivatives—including compounds structurally analogous to 5-cyclopropyl-5-oxovaleric acid—exhibit submicromolar IC50 values (0.3–1.0 μM) for inhibition of de novo lipid synthesis from [1-14C]acetate. In contrast, the corresponding cyclobutyl analog (compound 7f) shows an IC50 of 121 μM, and a cyclopentyl analog (compound 7g) shows an IC50 of 113 μM, representing a >100-fold loss of potency [1].
| Evidence Dimension | In vitro inhibition of lipid synthesis (IC50) |
|---|---|
| Target Compound Data | Cyclopropyl keto-diacid derivatives: 0.3–1.0 μM (compounds 7d: 0.3 μM; 7l: 0.5 μM; 7c: 0.6 μM; 7k: 1.0 μM) |
| Comparator Or Baseline | Cyclobutyl analog (7f): 121 μM; Cyclopentyl analog (7g): 113 μM; Cyclopentyl analog (7m): 2 μM |
| Quantified Difference | Cyclopropyl analogs are 40- to >400-fold more potent than cyclobutyl analog; 2- to >100-fold more potent than cyclopentyl analogs |
| Conditions | Primary rat hepatocytes; [1-14C]acetate incorporation into lipids; 4 h incubation |
Why This Matters
This quantitative potency differential directly informs compound selection for lipid metabolism studies, where the cyclopropyl moiety is essential for achieving submicromolar activity; substitution with cyclobutyl or cyclopentyl analogs yields dramatically weaker inhibition that may be insufficient for in vivo translation.
- [1] PubMed Abstract. (2005). alpha-Cycloalkyl-substituted omega-keto-dicarboxylic acids as lipid regulating agents. PMID: 15582467. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15582467/ View Source
